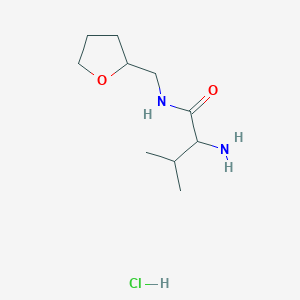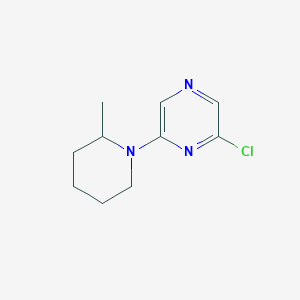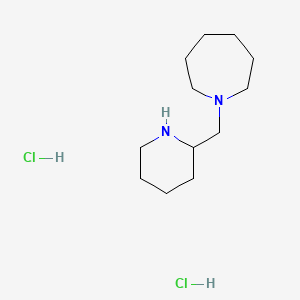
1-(2-Piperidinylmethyl)azepane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-(2-Piperidinylmethyl)azepane dihydrochloride has been explored in various synthetic and biological contexts. A notable application is in the synthesis of seven-membered azasugars, a family of molecules with potential in inhibiting carbohydrate-processing enzymes. For instance, a trihydroxymethyl-substituted azepane exhibited strong competitive inhibition on almond β-glucosidase, while a trihydroxylated carboxylic acid derivative proved to be an effective L-fucosidase inhibitor. N-Butylation of these azasugars resulted in derivatives with activity towards glucosylceramide transferase, a target in Gaucher’s disease (Li et al., 2008).
Catalysis and Functionalization
The compound has been involved in cobalt-catalyzed arylation and alkenylation, highlighting its utility in cross-coupling reactions. These processes yield functionalized piperidines and azepanes, further demonstrating the compound's versatility in synthetic chemistry (Bassler et al., 2015).
Development of Therapeutic Agents
In medicinal chemistry, derivatives of azepane have shown a wide range of pharmacological properties. More than 20 azepane-based drugs have been approved by the FDA, used for various diseases such as cancer, Alzheimer's, and microbial infections. The structural diversity of these compounds has been pivotal in discovering new therapeutic agents (Zha et al., 2019).
Other Chemical Transformations
This compound is also instrumental in creating N-heterocycles like pyrrolidines and piperidines through catalytic asymmetric synthesis. This showcases its application in generating cyclic amino acids and alkaloid derivatives, which are significant in drug development (Kano et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Piperidinylmethyl)azepane dihydrochloride involves the reaction of 1-(2-chloroethyl)azepane with piperidine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "1-(2-chloroethyl)azepane", "piperidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "1. Dissolve 1-(2-chloroethyl)azepane in diethyl ether.", "2. Add piperidine to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "4. Extract the product with diethyl ether.", "5. Wash the organic layer with water and separate.", "6. Dry the organic layer with sodium hydroxide and evaporate the solvent to obtain the product." ] } | |
| 1219960-55-0 | |
Formule moléculaire |
C12H25ClN2 |
Poids moléculaire |
232.79 g/mol |
Nom IUPAC |
1-(piperidin-2-ylmethyl)azepane;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12;/h12-13H,1-11H2;1H |
Clé InChI |
VDMWLCPUMGRYDE-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC2CCCCN2.Cl.Cl |
SMILES canonique |
C1CCCN(CC1)CC2CCCCN2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


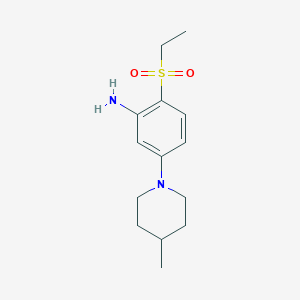
![2-[(2-Hydroxyethyl)amino]isonicotinic acid](/img/structure/B1395028.png)
![2-[Ethyl(2-hydroxyethyl)amino]nicotinic acid](/img/structure/B1395030.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)
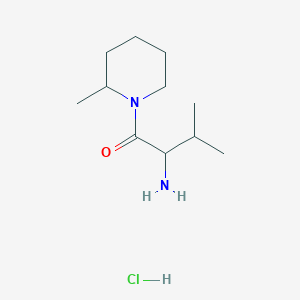
![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)
